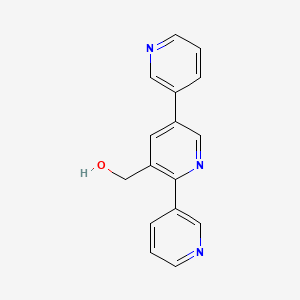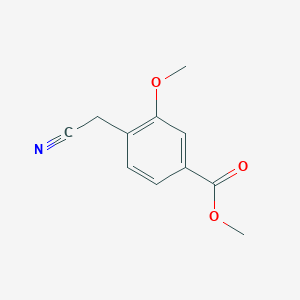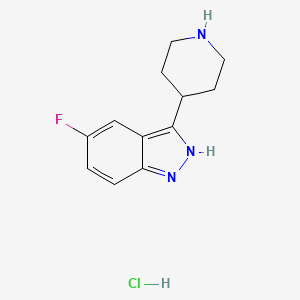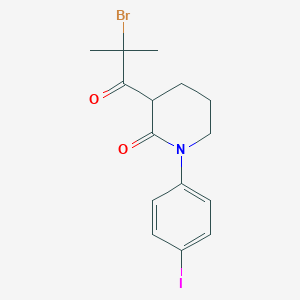
4-ethyl-1-methyl-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-1-methyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,3-triazoles, which includes three nitrogen atoms in a five-membered ring, contributes to their wide range of chemical and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1-methyl-1H-1,2,3-triazol-5-amine can be achieved through various methods. One common approach involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is known for its high efficiency and selectivity . The reaction typically involves the use of an alkyne and an azide in the presence of a copper(I) catalyst, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-1-methyl-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
4-ethyl-1-methyl-1H-1,2,3-triazol-5-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethyl-1-methyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,3-triazoles such as:
- 1-ethyl-1H-1,2,3-triazole
- 1-methyl-1H-1,2,3-triazole
- 4-phenyl-1H-1,2,3-triazole
Uniqueness
4-ethyl-1-methyl-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the triazole ring can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C5H10N4 |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
5-ethyl-3-methyltriazol-4-amine |
InChI |
InChI=1S/C5H10N4/c1-3-4-5(6)9(2)8-7-4/h3,6H2,1-2H3 |
InChI Key |
LYDPGEJRLRPJDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13147717.png)

![2-Chloro-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13147730.png)
![2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13147738.png)

